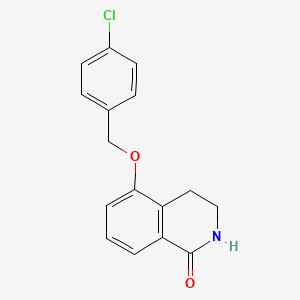

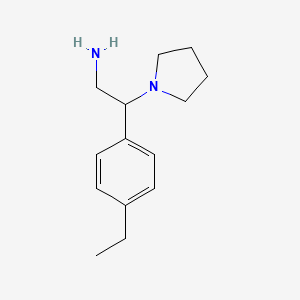

![molecular formula C12H13FN2 B2743340 6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1060980-59-7](/img/structure/B2743340.png)

6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. In

Scientific Research Applications

Proton Phototransfers in Doubly Hydrogen Bonded Dimers

Research conducted by Catalán (2010) explored the photophysics of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole dimers, revealing two different fluorescence emissions due to doubly hydrogen-bonded dimers of the monomer species. This study indicated the significant role of proton transfer upon electronic excitation in these compounds, highlighting their potential in photophysical applications and the design of fluorescent materials Catalán, 2010.

Radiosynthesis of Tau Radiopharmaceutical, [(18)F]T807

Shoup et al. (2013) reported a simplified one-step method for the synthesis of [(18)F]T807, a potent and selective agent for imaging paired helical filaments of tau. This work presents a significant advancement in the preparation of PET radiopharmaceuticals for early clinical trials, showcasing the utility of 6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives in medical imaging Shoup et al., 2013.

Synthesis of Functionalized Hexahydropyrrolo[2,3-b]indoles

Kawasaki et al. (2005) developed an efficient method for synthesizing hexahydropyrrolo[2,3-b]indoles, highlighting the versatility of these compounds in organic synthesis and pharmaceutical development. This research demonstrates the potential of incorporating the this compound structure into complex molecular frameworks Kawasaki et al., 2005.

Antioxidant and Cytotoxicity Properties of 6-Methoxytetrahydro-β-carbolines

Goh et al. (2015) investigated the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, derived from the Maillard reaction. Their findings suggest potential applications of these compounds in food chemistry and therapeutic development, emphasizing the importance of the core structure in biological activities Goh et al., 2015.

Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines

Iaroshenko et al. (2013) synthesized fluorinated derivatives related to the this compound framework, expanding the applications of these structures in the development of new materials and pharmaceuticals Iaroshenko et al., 2013.

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Cellular Effects

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

properties

IUPAC Name |

6-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-15-6-5-11-9(7-15)8-3-2-4-10(13)12(8)14-11/h2-4,14H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEVVXZRMUMEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)

![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)

![methyl 4-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2743270.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2743276.png)

![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)